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molecular formula C6H3F3O2 B1600372 2-(trifluoromethyl)-4H-pyran-4-one CAS No. 204516-31-4

2-(trifluoromethyl)-4H-pyran-4-one

Cat. No. B1600372
M. Wt: 164.08 g/mol
InChI Key: VGHCSARTLMMHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975400B2

Procedure details

To a mixture of KOtBu (729 mg, 6.49 mmol) in diethyl ether (10 mL) at 5° C. were added methyl 2,2,2-trifluoroacetate (767 mg, 5.99 mmol) and (E)-4-methoxybut-3-en-2-one (500 mg, 4.99 mmol). The reaction mixture was stirred at rt for 3 h, and quenched with water and then extracted with ether. Combined organic portions were dried over Na2SO4, filtered and concentrated. The residue was dissolved in isopropanol (150 mL) and 35% solution of hydrochloric acid (0.5 mL) and refluxed for 45 min. Then the solution was concentrated to remove alcohol and fractionated at reduced pressure to get the title product as yellow oil.
Name
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
767 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-:5])(C)[CH3:3].[K+].[F:7][C:8]([F:14])([F:13])[C:9]([O:11][CH3:12])=O.CO/C=C/C(=O)C>C(OCC)C>[F:7][C:8]([F:14])([F:13])[C:9]1[O:11][CH:12]=[CH:1][C:2](=[O:5])[CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
729 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
767 mg
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
500 mg
Type
reactant
Smiles
CO/C=C/C(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic portions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol (150 mL)
TEMPERATURE
Type
TEMPERATURE
Details
35% solution of hydrochloric acid (0.5 mL) and refluxed for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove alcohol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1OC=CC(C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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